molecular formula C16H20N2O2 B2430658 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE CAS No. 1421443-50-6

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE

Cat. No.: B2430658
CAS No.: 1421443-50-6
M. Wt: 272.348
InChI Key: LPQVUXRKBULFSP-UHFFFAOYSA-N
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Description

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals . This compound, with its unique structure, holds potential for diverse applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form oxazoles or other derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring into isoxazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . The phenylbutanamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE is unique due to its specific combination of the isoxazole ring and the phenylbutanamide moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-15(13-7-5-4-6-8-13)16(19)17-10-9-14-11-12(2)18-20-14/h4-8,11,15H,3,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVUXRKBULFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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